molecular formula C9H11NO2 B159735 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid CAS No. 131172-64-0

4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid

Cat. No. B159735
M. Wt: 165.19 g/mol
InChI Key: NYZDHGPFNPXPCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid is a heterocyclic compound . It has an empirical formula of C9H11NO2 and a molecular weight of 165.19 .


Synthesis Analysis

4,5,6,7-Tetrahydroindoles are good intermediates to synthesize indoles . They can undergo condensation with cyanoacetate to form 1-ethylthio-2-cyano-4,5,6,7-tetrahydrocyclohexa .


Molecular Structure Analysis

The InChI code for 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid is 1S/C9H11NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h5,10H,1-4H2,(H,11,12) .


Physical And Chemical Properties Analysis

4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid is a solid substance .

Scientific Research Applications

  • Antiviral Activity

    • Field : Pharmacology
    • Application : Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate, have been reported as antiviral agents .
    • Method : These compounds were prepared and tested for their inhibitory activity against various viruses .
    • Results : One of the compounds, methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate, showed inhibitory activity against influenza A with an IC50 of 7.53 μmol/L .
  • Synthesis of 1,2,3-Trisubstituted Indoles

    • Field : Organic Chemistry
    • Application : A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N-alkylation sequence .
    • Method : This procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
    • Results : The utility of this process has been demonstrated in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .
  • Antimicrobial Activity

    • Field : Microbiology
    • Application : Indole derivatives have been found to possess antimicrobial activities .
    • Method : These compounds are synthesized and tested against a variety of bacteria and fungi .
    • Results : The specific results can vary, but many indole derivatives have shown promising results in inhibiting the growth of these microorganisms .
  • Synthesis of Ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)-2-propynoate

    • Field : Organic Chemistry
    • Application : 4,5,6,7-Tetrahydroindole is used in the synthesis of ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)-2-propynoate .
    • Method : This involves a chemo- and regioselective solvent-free ethynylation .
    • Results : The specific results are not provided, but this method allows for the preparation of this specific compound .
  • Preparation of BODIPY Dyes

    • Field : Dye Chemistry
    • Application : 4,5,6,7-Tetrahydroindole is used in the preparation of BODIPY dyes .
    • Method : The specific method is not provided, but it involves the use of 4,5,6,7-Tetrahydroindole as a reactant .
    • Results : The specific results are not provided, but this method allows for the preparation of these dyes .
  • Preparation of 4-Substituted Phenylamidine Derivatives

    • Field : Organic Chemistry
    • Application : 4,5,6,7-Tetrahydro-1H-indole is used in the preparation of 4-substituted phenylamidine derivatives .
    • Method : The specific method is not provided, but it involves the use of 4,5,6,7-Tetrahydro-1H-indole as a reactant .
    • Results : These derivatives are used for controlling phytopathogenic microorganisms .
  • Antioxidant Activity

    • Field : Pharmacology
    • Application : Indole derivatives have been found to possess antioxidant activities .
    • Method : These compounds are synthesized and tested for their ability to neutralize free radicals .
    • Results : The specific results can vary, but many indole derivatives have shown promising results in neutralizing free radicals .
  • Synthesis of Ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)-2-propynoate

    • Field : Organic Chemistry
    • Application : 4,5,6,7-Tetrahydroindole is used in the synthesis of ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)-2-propynoate .
    • Method : This involves a chemo- and regioselective solvent-free ethynylation .
    • Results : The specific results are not provided, but this method allows for the preparation of this specific compound .
  • Preparation of BODIPY Dyes

    • Field : Dye Chemistry
    • Application : 4,5,6,7-Tetrahydroindole is used in the preparation of BODIPY dyes .
    • Method : The specific method is not provided, but it involves the use of 4,5,6,7-Tetrahydroindole as a reactant .
    • Results : The specific results are not provided, but this method allows for the preparation of these dyes .
  • Preparation of 4-Substituted Phenylamidine Derivatives

    • Field : Organic Chemistry
    • Application : 4,5,6,7-Tetrahydro-1H-indole is used in the preparation of 4-substituted phenylamidine derivatives .
    • Method : The specific method is not provided, but it involves the use of 4,5,6,7-Tetrahydro-1H-indole as a reactant .
    • Results : These derivatives are used for controlling phytopathogenic microorganisms .
  • Synthesis of (±)-dibromophakellin and analogs

    • Field : Organic Chemistry
    • Application : Indole-2-carboxylic acid is used as a reactant for the total synthesis of (±)-dibromophakellin and analogs .
    • Method : The specific method is not provided, but it involves the use of indole-2-carboxylic acid as a reactant .
    • Results : The specific results are not provided, but this method allows for the synthesis of these compounds .
  • Synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine

    • Field : Organic Chemistry
    • Application : Indole-2-carboxylic acid is used as a reactant for the synthesis of the pyrrolizidine alkaloid (±)-trachelanthamidine .
    • Method : The specific method is not provided, but it involves the use of indole-2-carboxylic acid as a reactant .
    • Results : The specific results are not provided, but this method allows for the synthesis of this alkaloid .

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has potential risks including acute oral toxicity, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Indole derivatives, including 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They are of wide interest because of their diverse biological and clinical applications .

properties

IUPAC Name

4,5,6,7-tetrahydro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h5,10H,1-4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZDHGPFNPXPCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60354450
Record name 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid

CAS RN

131172-64-0
Record name 4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60354450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,5,6,7-TETRAHYDRO-1H-INDOLE-2-CARBOXYLIC ACID
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid
Reactant of Route 2
4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid
Reactant of Route 3
4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid
Reactant of Route 4
4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid
Reactant of Route 5
Reactant of Route 5
4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid
Reactant of Route 6
4,5,6,7-Tetrahydro-1H-indole-2-carboxylic acid

Citations

For This Compound
7
Citations
L Sun, N Tran, C Liang, S Hubbard… - Journal of Medicinal …, 2000 - ACS Publications
A series of new 3-substituted indolin-2-ones containing a tetrahydroindole moiety was developed as specific inhibitors of receptor tyrosine kinases associated with VEGF-R, FGF-R, and …
Number of citations: 174 pubs.acs.org
E Screpanti, S Santaguida, T Nguyen, R Silvestri… - PLoS …, 2010 - journals.plos.org
Background Protein assemblies named kinetochores bind sister chromatids to the mitotic spindle and orchestrate sister chromatid segregation. Interference with kinetochore activity …
Number of citations: 24 journals.plos.org
A Varnavas, L Lassiani, V Valenta, F Berti… - European journal of …, 2004 - Elsevier
Recently we described an innovative class of non-peptide CCK 1 antagonists keeping appropriate pharmacophoric groups on the anthranilic acid employed as a molecular scaffold. …
Number of citations: 34 www.sciencedirect.com
CM Shiner, TD Lash - Tetrahedron, 2005 - Elsevier
A series of 5-substituted 4,5,6,7-tetrahydroindoles were prepared by reacting 4-substituted cyclohexanones with phenylhydrazones derived from esters of acetoacetic acid under Knorr-…
Number of citations: 90 www.sciencedirect.com
YC Lin, JH Yen, SK Lateef, PKA Hong, CF Lin - Journal of hazardous …, 2010 - Elsevier
Although heavy metals in bottom ash have been a primary issue in resource recovery of municipal solid waste incinerator residues in past decades, less studied are potentially toxic and …
Number of citations: 19 www.sciencedirect.com
EY Yazıcıoğlu - 2004 - open.metu.edu.tr
Tetrahydrobenzofurans and tetrahydroindoles are two very valuable classes of substances which have wide usage area; either as starting materials for drug substances or many other …
Number of citations: 4 open.metu.edu.tr
TL Nguyen, MR Cera, A Pinto, L Lo Presti… - Molecular cancer …, 2012 - AACR
Tumor resistance to antitubulin drugs resulting from P-glycoprotein (Pgp) drug-efflux activity, increased expression of the βIII tubulin isotype, and alterations in the drug-binding sites are …
Number of citations: 16 aacrjournals.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.